molecular formula C8H10O2 B1585055 2-Methoxy-6-methylphenol CAS No. 2896-67-5

2-Methoxy-6-methylphenol

Cat. No.: B1585055
CAS No.: 2896-67-5
M. Wt: 138.16 g/mol
InChI Key: WBHAUHHMPXBZCQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylphenol, also known as 3-Methoxy-4-hydroxytoluene, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its pleasant aroma and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylphenol can be synthesized through various methods. One common approach involves the methylation of 2,6-dihydroxy toluene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic methylation of 2,6-dihydroxy toluene. Catalysts such as copper or palladium are used to facilitate the reaction, which is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-6-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylphenol involves its interaction with various molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

    2-Methoxy-4-methylphenol (4-Hydroxy-3-methoxytoluene): Similar in structure but with the methoxy and methyl groups in different positions.

    2-Methoxyphenol (Guaiacol): Lacks the methyl group present in 2-Methoxy-6-methylphenol.

    4-Methylphenol (p-Cresol): Lacks the methoxy group present in this compound

Uniqueness: this compound is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure contributes to its specific applications in various fields, particularly in the fragrance and pharmaceutical industries .

Properties

IUPAC Name

2-methoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHAUHHMPXBZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183167
Record name Phenol, 2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2896-67-5
Record name 2-Methoxy-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2896-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-methoxy-6-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896675
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Record name 2896-67-5
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Record name Phenol, 2-methoxy-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 2-METHOXY-6-METHYL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-methoxy-6-methylphenol a significant compound found in bio-oil derived from lignin?

A: this compound, a phenolic compound, is a significant component found in bio-oil produced from both hardwood and softwood lignin via pyrolysis [, ]. This is attributed to the inherent structure of lignin, which comprises phenylpropane units often containing one or two methoxy groups (O-CH3) attached to the aromatic ring []. The prevalence of these structural units in lignin directly contributes to the formation of this compound and other similar phenolic compounds during the pyrolysis process.

Q2: Are there differences in the extraction efficiency of this compound from bio-oil using various solvents?

A: Yes, the research indicates varying extraction efficiencies for this compound from bio-oil depending on the solvent used []. Among the solvents tested, water demonstrated the highest efficiency, followed by methanol and then toluene. This suggests that the polarity of the solvent plays a crucial role in the extraction process, with more polar solvents like water exhibiting better extraction capabilities for this compound from the bio-oil matrix.

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